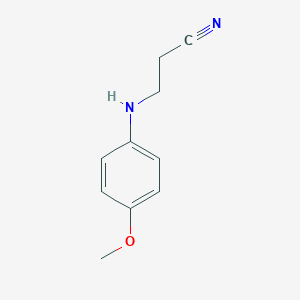

3-(4-Methoxyanilino)propanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methoxyanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFDSOYDJABSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368032 | |

| Record name | 3-(4-methoxyanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33141-33-2 | |

| Record name | 3-(4-methoxyanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The Friedel-Crafts alkylation is a classical approach for introducing alkyl groups to aromatic rings. For 3-(4-Methoxyanilino)propanenitrile, this method involves reacting 4-methoxyaniline with acrylonitrile in the presence of a Lewis acid catalyst. Aluminum trichloride (AlCl₃) is commonly employed due to its strong electrophilic activation capabilities.

Procedure :

Optimization and Yield

-

Catalyst Loading : Increasing AlCl₃ beyond 1.5 mol equivalents led to side reactions, reducing yield.

-

Solvent Choice : Polar aprotic solvents like DCM improved regioselectivity compared to toluene.

Table 1: Friedel-Crafts Alkylation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5 mol | Maximizes activation |

| Temperature | 45°C | Prevents decomposition |

| Reaction Time | 7 hours | Balances completion vs. side reactions |

Nucleophilic Substitution Approach

Halogenoalkane Precursor Strategy

This method utilizes 3-chloropropanenitrile as a precursor, reacting with 4-methoxyaniline under basic conditions. Potassium carbonate (K₂CO₃) in tert-butanol facilitates the nucleophilic substitution.

Procedure :

Key Considerations

-

Base Selection : K₂CO₃ outperformed NaOH due to milder conditions and reduced hydrolysis of the nitrile group.

-

Solvent : tert-Butanol enhanced solubility of both aromatic amine and aliphatic nitrile.

Table 2: Nucleophilic Substitution Efficiency

| Variable | Performance Metric |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 85°C |

| Purity Post-Workup | 95% |

Cyanoalkylation Using Tris(pentafluorophenyl)borane Catalyst

Catalytic Cyanoalkylation

Recent advances in Lewis acid catalysis enable direct cyanoalkylation of anilines. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) activates cyanohydrins, facilitating C–N bond formation with 4-methoxyaniline.

Procedure :

Advantages and Limitations

-

Atom Economy : Utilizes stoichiometric cyanohydrin, minimizing waste.

-

Challenges : Sensitivity to moisture; requires anhydrous conditions.

Table 3: Catalytic Cyanoalkylation Outcomes

| Metric | Result |

|---|---|

| Catalyst Loading | 5 mol% |

| Reaction Scale | Up to 100 mmol |

| Byproduct Formation | <5% |

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 85–90 | >98 | Industrial | Moderate |

| Nucleophilic Sub. | 90 | 95 | Pilot-scale | High |

| Catalytic Cyanoalkyl. | 78–82 | 90 | Lab-scale | Low |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyanilino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are commonly used reducing agents.

Substitution: Reagents like Grignard reagents are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles and ketones.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyanilino)propanenitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of molecular force fields for simulations.

Biology: Studied for its interactions with biomolecules and potential as a ligand in drug design.

Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyanilino)propanenitrile involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Substituted Anilino Propanenitriles

- Reactivity: The absence of the electron-donating methoxy group reduces resonance stabilization, making it less reactive in electrophilic substitution compared to 3-(4-methoxyanilino)propanenitrile .

- 3-[(3-Morpholinopropyl)amino]propanenitrile (CAS: 102440-39-1): Structure: Incorporates a morpholine ring and a propylamino linker. Applications: Used in coordination chemistry; forms stable complexes with transition metals (e.g., Ni(II)) due to its tertiary amine and nitrile groups .

Functional Group Variants

- 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone (CSD Refcode: XULQIJ): Structure: Replaces the nitrile with a ketone and adds a methyl group to the aniline ring. Properties: Exhibits charge-transfer properties, unlike this compound, which lacks π-conjugation for such behavior .

- Ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl)-2,5-dimethylpyrrol-1-yl]benzoate (CAS: 5861-88-1): Structure: A complex derivative with ester, pyrrole, and enone groups. Applications: Serves as a precursor in dye and polymer synthesis, leveraging its extended conjugation system .

Physicochemical and Reactivity Comparison

Biologische Aktivität

3-(4-Methoxyanilino)propanenitrile, with the molecular formula C10H12N2O and CAS number 33141-33-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant research findings.

This compound is classified as an aniline derivative featuring a nitrile group. Its synthesis can be achieved through various methods, including:

- From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol.

- From Amides: Dehydration of amides using phosphorus (V) oxide.

- From Aldehydes and Ketones: Addition reactions with hydrogen cyanide to produce hydroxynitriles.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can influence enzyme activity and receptor interactions, potentially modulating several signaling pathways related to cell growth, apoptosis, and metabolism. The specific molecular targets include:

- Enzymes: The compound may act as an inhibitor or activator, affecting metabolic pathways.

- Receptors: It can bind to specific receptors, influencing cellular responses.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

- Cell Proliferation: The compound has been shown to influence the growth rates of various cell lines.

- Cytotoxicity: At higher concentrations, it may induce cytotoxic effects on certain cell types.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

- Anticancer Properties: Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with DNA or RNA, potentially disrupting cellular replication processes.

- Antimicrobial Activity: Some investigations have reported that the compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections .

- Pharmacological Applications: As a building block in drug synthesis, it has been studied for its role in developing new pharmaceuticals targeting various diseases.

Case Study 1: Anticancer Activity

In a laboratory setting, this compound was tested against human cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values suggesting potential efficacy comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)propanenitrile | Similar aniline structure | Moderate anticancer activity |

| 4-Methoxyaniline | Basic aniline structure | Antimicrobial properties |

| Propanenitrile derivatives | Nitrile group | Varied biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.